N-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]carbamothioyl}-1,3-diphenyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N’-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA is a synthetic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N’-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA involves multiple steps. The initial step typically includes the formation of Schiff bases by reacting phenylhydrazine with substituted ketones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as elemental microanalysis, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the structure and purity of the synthesized compound .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N’-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N’-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential antileishmanial and antimalarial activities.
Medicine: Investigated for its cytotoxic effects against cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N’-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of essential cellular components in parasites, thereby exhibiting antileishmanial and antimalarial effects . Additionally, its cytotoxic activity against cancer cells is attributed to its ability to induce apoptosis through the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(Z)-5-((1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLENE)-3-((1-SUBSTITUTED PHENYL-1H-1,2,3-TRIAZOL-4-YL)METHYL)THIAZOLIDINE-2,4-DIONES: Known for their cytotoxic activity against cancer cell lines.
HYDRAZINE-COUPLED PYRAZOLES: Exhibiting potent antileishmanial and antimalarial activities.
Uniqueness
N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N’-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA is unique due to its dual pharmacological properties, combining both antileishmanial and antimalarial activities with cytotoxic effects against cancer cells.
Properties
Molecular Formula |
C23H22N6OS |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methylcarbamothioyl]-1,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C23H22N6OS/c1-16-18(14-28(2)26-16)13-24-23(31)25-22(30)20-15-29(19-11-7-4-8-12-19)27-21(20)17-9-5-3-6-10-17/h3-12,14-15H,13H2,1-2H3,(H2,24,25,30,31) |
InChI Key |
GGDRUDKKIKEVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNC(=S)NC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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